(E)-2-(6-chloro-4-oxo-3,4-dihydroquinazolin-2-yl)-3-(pyridin-3-yl)acrylonitrile
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Overview
Description
(E)-2-(6-chloro-4-oxo-3,4-dihydroquinazolin-2-yl)-3-(pyridin-3-yl)acrylonitrile is a synthetic organic compound that belongs to the class of quinazolinone derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The presence of both quinazolinone and pyridine moieties in its structure suggests that it may exhibit a range of pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-2-(6-chloro-4-oxo-3,4-dihydroquinazolin-2-yl)-3-(pyridin-3-yl)acrylonitrile typically involves the following steps:
Formation of the Quinazolinone Core: The quinazolinone core can be synthesized by the cyclization of anthranilic acid derivatives with appropriate reagents such as isocyanates or carbodiimides under reflux conditions.
Acryloylation: The acryloylation step involves the reaction of the chlorinated quinazolinone with acryloyl chloride in the presence of a base such as triethylamine to form the acrylonitrile derivative.
Coupling with Pyridine: The final step involves the coupling of the acrylonitrile derivative with a pyridine derivative under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyridine ring, using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction of the nitrile group to an amine can be achieved using reducing agents such as lithium aluminum hydride or catalytic hydrogenation.
Substitution: The chlorine atom in the quinazolinone ring can be substituted with various nucleophiles (e.g., amines, thiols) under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether or catalytic hydrogenation using palladium on carbon.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride or potassium carbonate.
Major Products
Oxidation: Oxidized pyridine derivatives.
Reduction: Amino derivatives of the original compound.
Substitution: Substituted quinazolinone derivatives with various functional groups replacing the chlorine atom.
Scientific Research Applications
Chemistry
In chemistry, (E)-2-(6-chloro-4-oxo-3,4-dihydroquinazolin-2-yl)-3-(pyridin-3-yl)acrylonitrile is used as a building block for the synthesis of more complex molecules
Biology
Biologically, this compound has been studied for its potential as an enzyme inhibitor. The quinazolinone moiety is known to interact with various biological targets, making it a candidate for the development of drugs targeting specific enzymes or receptors.
Medicine
In medicine, derivatives of quinazolinone have shown promise in the treatment of diseases such as cancer, inflammation, and bacterial infections. The presence of the pyridine ring further enhances its pharmacological profile, potentially leading to the development of new therapeutic agents.
Industry
Industrially, this compound can be used in the production of specialty chemicals, agrochemicals, and pharmaceuticals. Its versatile reactivity makes it a valuable intermediate in various chemical processes.
Mechanism of Action
The mechanism of action of (E)-2-(6-chloro-4-oxo-3,4-dihydroquinazolin-2-yl)-3-(pyridin-3-yl)acrylonitrile involves its interaction with specific molecular targets. The quinazolinone moiety can bind to enzyme active sites, inhibiting their activity. The pyridine ring can enhance binding affinity and specificity, leading to more potent biological effects. The compound may also interact with cellular pathways involved in signal transduction, gene expression, and metabolic regulation.
Comparison with Similar Compounds
Similar Compounds
Quinazolinone Derivatives: Compounds such as 2-methyl-4(3H)-quinazolinone and 2-phenyl-4(3H)-quinazolinone share the quinazolinone core but differ in their substituents.
Pyridine Derivatives: Compounds like 3-cyanopyridine and 3-aminopyridine share the pyridine ring but have different functional groups.
Uniqueness
(E)-2-(6-chloro-4-oxo-3,4-dihydroquinazolin-2-yl)-3-(pyridin-3-yl)acrylonitrile is unique due to the combination of the quinazolinone and pyridine moieties, which confer distinct chemical and biological properties. This dual functionality allows for a broader range of applications and interactions compared to compounds with only one of these moieties.
Properties
IUPAC Name |
(E)-2-(6-chloro-4-oxo-3H-quinazolin-2-yl)-3-pyridin-3-ylprop-2-enenitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9ClN4O/c17-12-3-4-14-13(7-12)16(22)21-15(20-14)11(8-18)6-10-2-1-5-19-9-10/h1-7,9H,(H,20,21,22)/b11-6+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UYUMAZCCXMGWKV-IZZDOVSWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C=C(C#N)C2=NC3=C(C=C(C=C3)Cl)C(=O)N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CN=C1)/C=C(\C#N)/C2=NC3=C(C=C(C=C3)Cl)C(=O)N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9ClN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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